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Compound of Interest

Compound Name: Methyl 4-chloro-3-formylbenzoate

Cat. No.: B1372942 Get Quote

An In-depth Technical Guide to the Spectral Analysis of Methyl 4-chloro-3-formylbenzoate

Introduction: The Molecular Blueprint
In the landscape of pharmaceutical research and fine chemical synthesis, the precise structural

elucidation of novel compounds is a cornerstone of innovation and safety. Methyl 4-chloro-3-
formylbenzoate (CAS: 1044920-98-0, Molecular Formula: C₉H₇ClO₃, Molecular Weight:

198.60 g/mol ) is a substituted benzaldehyde derivative with significant potential as a building

block in the synthesis of more complex molecules.[1][2][3] Its trifunctional nature, featuring an

aldehyde, a chloro group, and a methyl ester on a benzene ring, presents a unique

spectroscopic challenge and a wealth of structural information.

This guide provides a comprehensive analysis of the spectral data for methyl 4-chloro-3-
formylbenzoate, focusing on Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR)

spectroscopy, and Mass Spectrometry (MS). We will delve into the theoretical underpinnings of

each technique, present detailed protocols for data acquisition, and offer an expert

interpretation of the spectral features. The objective is to provide researchers, scientists, and

drug development professionals with a self-validating framework for confirming the structure

and purity of this important chemical intermediate.

Part 1: Nuclear Magnetic Resonance (NMR)
Spectroscopy - Mapping the Proton and Carbon
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Skeleton
NMR spectroscopy is arguably the most powerful tool for determining the detailed structure of

organic molecules in solution.[4] By probing the magnetic properties of atomic nuclei, primarily

¹H and ¹³C, we can map the connectivity and chemical environment of each atom.

¹H NMR Spectroscopy: A Proton's Perspective
The ¹H NMR spectrum reveals the number of distinct proton environments, their relative

numbers (integration), and their proximity to neighboring protons (splitting patterns or

multiplicity).[5] For methyl 4-chloro-3-formylbenzoate, the aromatic protons are particularly

informative due to the influence of three different substituents.

The substituents on the benzene ring—a chloro group, an aldehyde (formyl) group, and a

methyl ester group—exert distinct electronic effects that influence the chemical shifts of the

aromatic protons. Both the formyl and methyl ester groups are electron-withdrawing, which

deshields nearby protons, shifting their signals downfield (to a higher ppm value).[4][6] The

chloro group is also electron-withdrawing via induction but can donate electron density through

resonance.

Aldehyde Proton (-CHO): Expected to be the most downfield signal, typically appearing

between 9.5-10.5 ppm, as a singlet.[5] This significant deshielding is characteristic of protons

attached to a carbonyl carbon.

Aromatic Protons (Ar-H): The three protons on the benzene ring are in unique chemical

environments. We anticipate their signals to appear in the aromatic region of 7.0-8.5 ppm.[7]

[8]

H-2 (ortho to -CHO and meta to -COOCH₃): This proton is strongly deshielded by the

adjacent aldehyde and will likely be the most downfield of the aromatic protons. Expected

as a doublet.

H-5 (ortho to -Cl and meta to -CHO): This proton is deshielded by the chloro group and will

appear as a doublet.

H-6 (ortho to -COOCH₃ and meta to -Cl): This proton will be influenced by both the ester

and the chloro group, appearing as a doublet of doublets.
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Methyl Ester Protons (-OCH₃): These three protons will appear as a sharp singlet, typically in

the range of 3.8-4.0 ppm, deshielded by the adjacent ester oxygen.[9]

Proton Assignment
Predicted Chemical

Shift (ppm)
Predicted Multiplicity Integration

Aldehyde (-CHO) 10.1 - 10.4 Singlet (s) 1H

Aromatic (H-2) 8.2 - 8.4 Doublet (d) 1H

Aromatic (H-6) 8.0 - 8.2
Doublet of Doublets

(dd)
1H

Aromatic (H-5) 7.6 - 7.8 Doublet (d) 1H

Methyl Ester (-OCH₃) 3.9 - 4.1 Singlet (s) 3H

Sample Preparation: Dissolve 5-10 mg of methyl 4-chloro-3-formylbenzoate in ~0.7 mL of

a deuterated solvent (e.g., CDCl₃). Add a small amount of tetramethylsilane (TMS) as an

internal standard (0 ppm).

Spectrometer Setup: Insert the NMR tube into the spectrometer. Lock the spectrometer on

the deuterium signal of the solvent and shim the magnetic field to optimize homogeneity.[4]

Data Acquisition: Set appropriate parameters, including a 30°-45° pulse angle, an acquisition

time of 2-4 seconds, and a relaxation delay of 1-5 seconds. Acquire 8-16 scans for a good

signal-to-noise ratio.[4]

Data Processing: Apply a Fourier transform to the Free Induction Decay (FID) to obtain the

spectrum. Phase the spectrum and integrate the signals.[4]

¹³C NMR Spectroscopy: The Carbon Backbone
¹³C NMR spectroscopy provides a signal for each unique carbon atom in the molecule, offering

direct insight into the carbon framework. Aromatic carbons typically resonate between 120-150

ppm, while carbonyl carbons appear further downfield.[8][10]

We expect to see nine distinct signals in the proton-decoupled ¹³C NMR spectrum,

corresponding to the nine carbon atoms in methyl 4-chloro-3-formylbenzoate.
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Carbonyl Carbons (C=O): The aldehyde and ester carbonyl carbons will be the most

downfield signals. The aldehyde carbonyl is typically found around 190 ppm, while the ester

carbonyl appears around 165 ppm.

Aromatic Carbons (Ar-C): Six signals are expected in the 120-145 ppm range. The carbons

directly attached to the electron-withdrawing substituents (C-1, C-3, C-4) will be shifted

further downfield compared to the others.

Methyl Ester Carbon (-OCH₃): The methyl carbon of the ester group will appear upfield,

typically around 52-55 ppm.

Carbon Assignment Predicted Chemical Shift (ppm)

Aldehyde (C=O) 188 - 192

Ester (C=O) 164 - 166

Aromatic (C-4, attached to -Cl) 138 - 142

Aromatic (C-3, attached to -CHO) 135 - 138

Aromatic (C-1, attached to -COOCH₃) 132 - 135

Aromatic (C-2, C-5, C-6) 125 - 132

Methyl Ester (-OCH₃) 52 - 55

Part 2: Infrared (IR) Spectroscopy - Probing
Functional Groups
Infrared spectroscopy is a rapid and effective technique for identifying the functional groups

present in a molecule. It works by measuring the absorption of infrared radiation, which excites

molecular vibrations (stretching, bending).[7] All carbonyl compounds absorb strongly in the

1665-1760 cm⁻¹ region due to the C=O stretching vibration.[11]

Predicted IR Spectrum Analysis
The IR spectrum of methyl 4-chloro-3-formylbenzoate will be dominated by strong

absorptions from its two carbonyl groups.
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C=O Stretching: Two distinct, strong peaks are expected. The aldehyde C=O stretch typically

appears around 1705 cm⁻¹ for aromatic aldehydes.[12] The ester C=O stretch is expected at

a higher frequency, around 1720-1740 cm⁻¹.

C-H Stretching: Aromatic C-H stretching vibrations are seen just above 3000 cm⁻¹.[8] The

aldehyde C-H bond shows two characteristic, weaker bands around 2850 cm⁻¹ and 2750

cm⁻¹.[12] The methyl group C-H stretch will appear just below 3000 cm⁻¹.

C-O Stretching: The ester C-O bonds will produce strong bands in the 1100-1300 cm⁻¹

region.

Aromatic C=C Stretching: Medium to weak intensity bands will appear in the 1400-1600

cm⁻¹ region.[7]

C-Cl Stretching: A band in the 700-800 cm⁻¹ region can be attributed to the C-Cl bond.

Vibrational Mode
Predicted Absorption Range

(cm⁻¹)
Intensity

Aromatic C-H Stretch 3030 - 3100 Medium-Weak

Aliphatic C-H Stretch (-OCH₃) 2950 - 2990 Medium-Weak

Aldehyde C-H Stretch ~2850 and ~2750 Weak

Ester C=O Stretch 1720 - 1740 Strong

Aldehyde C=O Stretch 1700 - 1710 Strong

Aromatic C=C Stretch 1400 - 1600 Medium

Ester C-O Stretch 1100 - 1300 Strong

C-Cl Stretch 700 - 800 Medium

Sample Preparation: A small amount of the solid sample can be analyzed directly using an

Attenuated Total Reflectance (ATR) accessory. Alternatively, a KBr pellet can be prepared by

grinding 1-2 mg of the sample with ~100 mg of dry KBr powder and pressing it into a

transparent disk.
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Data Acquisition: Place the sample (ATR crystal or KBr pellet) in the spectrometer's sample

compartment.

Analysis: Collect a background spectrum of the empty accessory. Then, collect the sample

spectrum over the mid-IR range (typically 4000–650 cm⁻¹).[13] The instrument software will

automatically ratio the sample spectrum to the background to produce the final absorbance

or transmittance spectrum.

Part 3: Mass Spectrometry (MS) - Determining
Molecular Weight and Fragmentation
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio

(m/z) of ionized molecules.[14][15] It provides the exact molecular weight and crucial structural

information from the fragmentation pattern of the molecule.

Predicted Mass Spectrum and Fragmentation Pattern
In Electron Ionization (EI) mass spectrometry, the molecule is bombarded with high-energy

electrons, forming a molecular ion (M⁺˙) which can then break apart into smaller, charged

fragments.

Molecular Ion (M⁺˙): The molecular weight is 198.6 g/mol . Due to the presence of chlorine,

we expect to see two molecular ion peaks: one for the ³⁵Cl isotope (M⁺˙ at m/z 198) and one

for the ³⁷Cl isotope (M+2⁺˙ at m/z 200) in an approximate 3:1 ratio of intensity, which is

characteristic of a monochlorinated compound.

Key Fragmentation Pathways: Aromatic esters often undergo characteristic fragmentations.

[16][17]

Loss of Methoxy Radical (˙OCH₃): A primary fragmentation is the loss of the methoxy

radical (mass 31) from the ester group, leading to a stable acylium ion at m/z 167 (and

169 for the ³⁷Cl isotope). This is often a very prominent peak.

Loss of Carbon Monoxide (CO): The acylium ion (m/z 167) can then lose a molecule of

carbon monoxide (mass 28) to form a chlorobenzaldehyde cation at m/z 139 (and 141).
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Loss of Formyl Radical (˙CHO): Loss of the formyl radical (mass 29) from the molecular

ion can lead to a fragment at m/z 169 (and 171).

Loss of Chlorine Radical (˙Cl): Loss of a chlorine radical (mass 35) from the molecular ion

would give a fragment at m/z 163.

m/z Value Proposed Fragment Notes

198 / 200
[C₉H₇³⁵ClO₃]⁺˙ /

[C₉H₇³⁷ClO₃]⁺˙
Molecular Ion (M⁺˙), ~3:1 ratio

167 / 169 [M - ˙OCH₃]⁺ Loss of methoxy radical

139 / 141 [M - ˙OCH₃ - CO]⁺ Loss of CO from m/z 167/169

169 / 171 [M - ˙CHO]⁺ Loss of formyl radical

163 [M - ˙Cl]⁺ Loss of chlorine radical

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer,

typically via a direct insertion probe or after separation by Gas Chromatography (GC).

Ionization: The sample is vaporized and then bombarded with a beam of electrons (typically

70 eV) in the ion source.

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-

charge ratio by a mass analyzer (e.g., quadrupole or time-of-flight).

Detection: The separated ions are detected, and the signal is processed to generate a mass

spectrum.

Visualizations: Data at a Glance
To best understand the relationships between structure and spectral data, the following

diagrams are provided.
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Molecular Structure & NMR Assignments

Click to download full resolution via product page

Caption: Structure of Methyl 4-chloro-3-formylbenzoate with atom numbering.
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Methyl 4-chloro-3-formylbenzoate Sample

NMR Spectroscopy IR Spectroscopy Mass Spectrometry
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Integrated Spectral Interpretation
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Caption: Workflow for the comprehensive spectroscopic analysis of the target compound.
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Molecular Ion (M⁺˙)
m/z = 198/200

[M - ˙OCH₃]⁺
m/z = 167/169

- ˙OCH₃
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m/z = 139/141

- CO
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Caption: Key fragmentation pathways for Methyl 4-chloro-3-formylbenzoate in EI-MS.

Conclusion
The synergistic application of NMR, IR, and MS provides a robust and unequivocal method for

the structural characterization of methyl 4-chloro-3-formylbenzoate. The predicted ¹H and ¹³C

NMR spectra precisely map the carbon-hydrogen framework, IR spectroscopy confirms the

presence of the critical aldehyde and ester carbonyl functional groups, and mass spectrometry

verifies the molecular weight while revealing characteristic fragmentation patterns. This

integrated analytical approach ensures high confidence in the identity and purity of the

compound, a critical requirement for its application in research and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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